4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Methoxyphenylsulfanyl Group: This can be done via a nucleophilic substitution reaction where 4-methoxythiophenol reacts with an intermediate compound.
Addition of the Trifluoromethylphenyl Group: This step may involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical properties.
Biology
Biologically, the compound may be investigated for its potential as a pharmaceutical agent. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain proteins, while the sulfanyl and nitrile groups may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-phenylpyridine
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(trifluoromethyl)pyridine
- 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile stands out due to the combination of its trifluoromethyl group and nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClF3N2OS/c1-33-20-9-11-21(12-10-20)34-25-23(15-31)22(16-5-7-19(27)8-6-16)14-24(32-25)17-3-2-4-18(13-17)26(28,29)30/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVSEWGCUPXORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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